

Application Notes and Protocols: Time-Kill Curve Analysis of Arylomycin B3

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Compound of Interest

Compound Name: Arylomycin B3

Cat. No.: B15581949

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Introduction

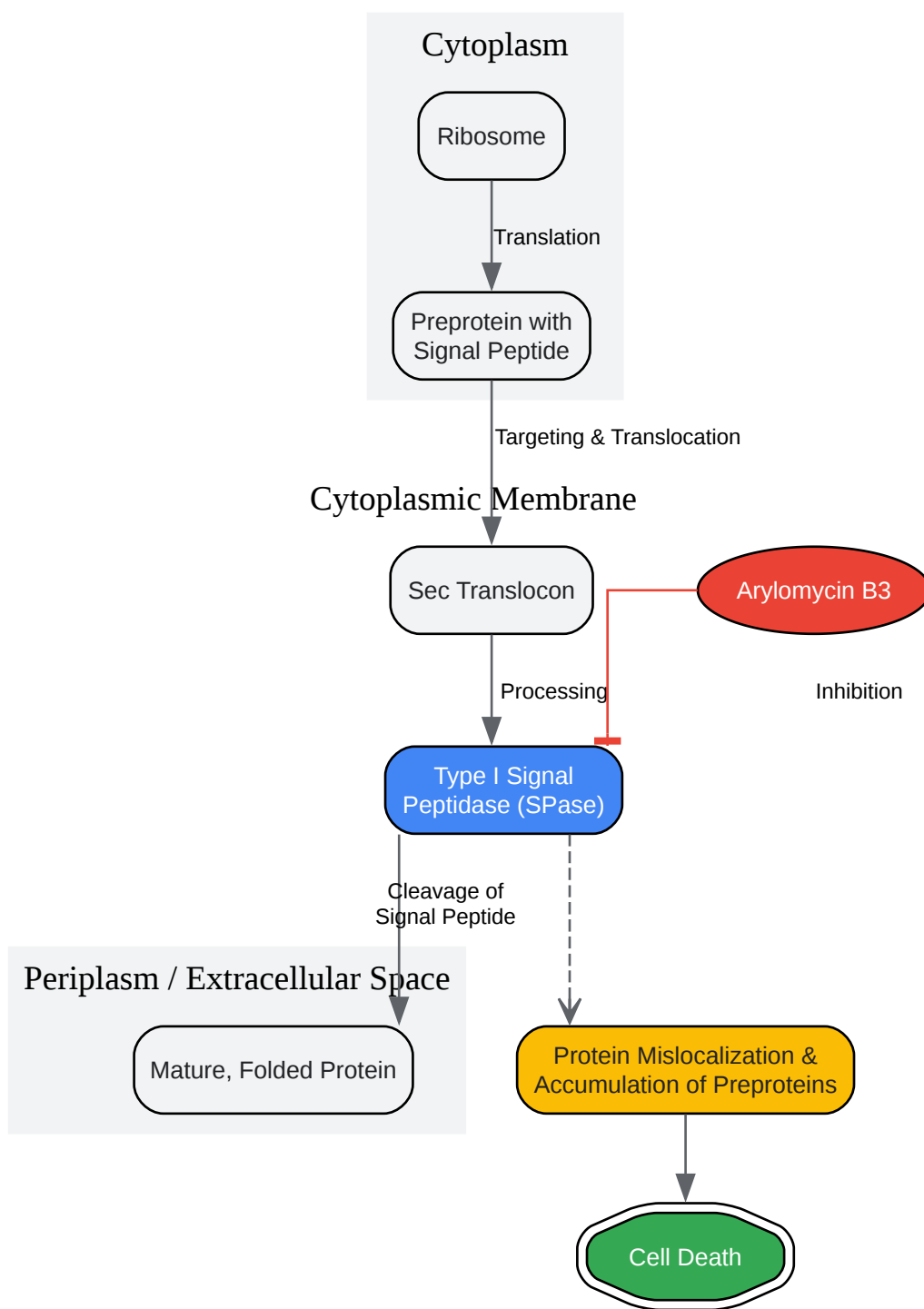
Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a critical enzyme in the general secretory pathway, responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane.[1][3][4] Inhibition of SPase leads to the accumulation of unprocessed preproteins in the membrane, disrupting protein localization and ultimately leading to bacterial cell death.[1][3] **Arylomycin B3**, a member of this class, holds promise for combating antibiotic-resistant bacteria.

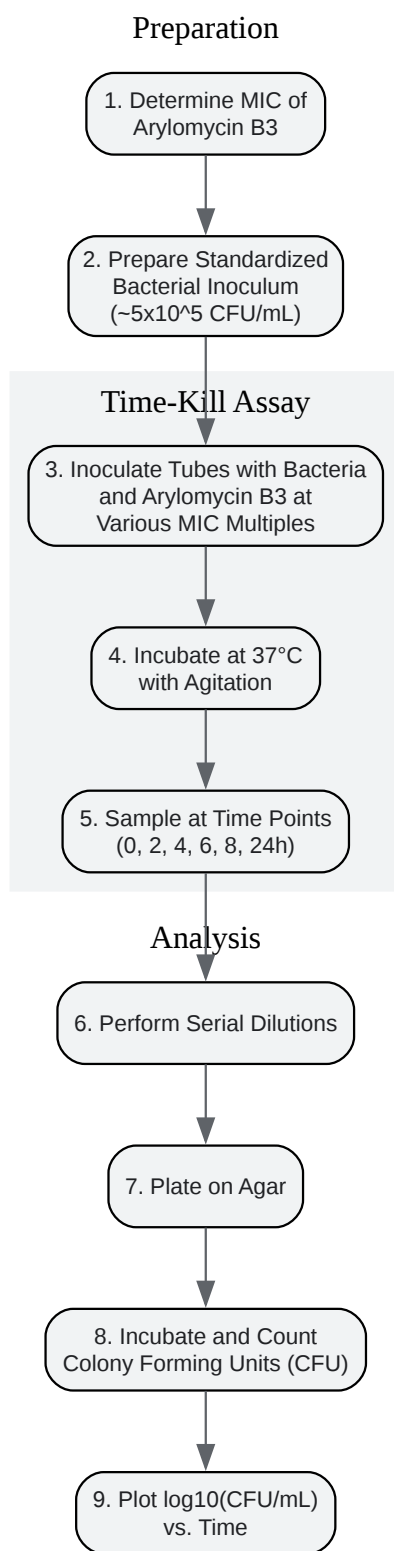
Time-kill curve analysis is a crucial in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6] This application note provides a detailed protocol for performing time-kill curve analysis of **Arylomycin B3** against susceptible bacterial strains, primarily focusing on *Staphylococcus aureus* and *Escherichia coli*.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycin B3 targets and inhibits the bacterial type I signal peptidase (SPase), a key component of the general secretory (Sec) pathway. This inhibition disrupts the proper

maturation and localization of a wide range of secreted and membrane proteins, leading to cellular dysfunction and death.





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